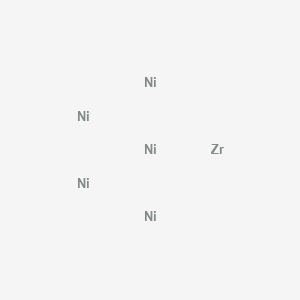
Nickel--zirconium (5/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-zirconium (5/1) is a compound consisting of nickel and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. Nickel-zirconium alloys are particularly noted for their high-temperature stability, corrosion resistance, and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/1) can be synthesized through various methods, including:
Hydrothermal Process: This involves the reaction of nickel and zirconium precursors under high temperature and pressure conditions in an aqueous solution.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods: In industrial settings, nickel-zirconium alloys are often produced through:
Melting and Casting: The metals are melted together and cast into the desired shape. This method is commonly used for producing bulk materials.
Powder Metallurgy: This involves mixing nickel and zirconium powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid piece.
化学反応の分析
Types of Reactions: Nickel-zirconium (5/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and zirconium oxide.
Reduction: It can be reduced by hydrogen or other reducing agents to produce pure nickel and zirconium metals.
Substitution: Nickel-zirconium can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions:
Oxidation: Typically carried out at high temperatures in the presence of oxygen or air.
Reduction: Often performed using hydrogen gas at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Reduction: Pure nickel (Ni) and zirconium (Zr).
Substitution: Various substituted nickel or zirconium compounds depending on the reagents used.
科学的研究の応用
Nickel-zirconium (5/1) has a wide range of applications in scientific research, including:
Materials Science: The compound is used in the development of high-temperature and corrosion-resistant materials.
Energy Storage: The compound is investigated for its potential use in hydrogen storage and battery technologies.
作用機序
The mechanism by which nickel-zirconium (5/1) exerts its effects depends on its application:
類似化合物との比較
- Nickel-Titanium (5/1)
- Nickel-Hafnium (5/1)
- Nickel-Aluminum (5/1)
特性
CAS番号 |
12059-29-9 |
|---|---|
分子式 |
Ni5Zr |
分子量 |
384.69 g/mol |
IUPAC名 |
nickel;zirconium |
InChI |
InChI=1S/5Ni.Zr |
InChIキー |
XXBWIMAABZDULV-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



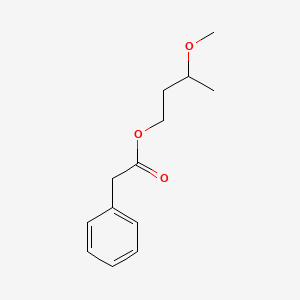
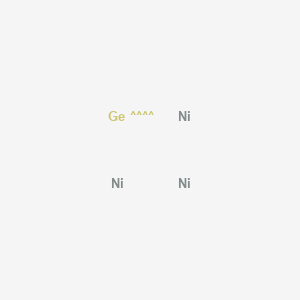
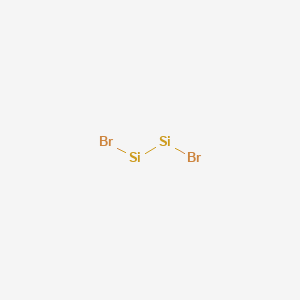

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
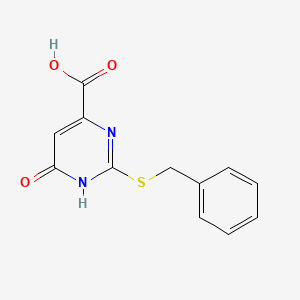

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
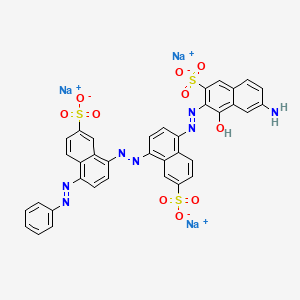
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

